molecular formula C15H21NO B11770201 (4aR,8aS)-6-benzyl-octahydro-2H-pyrano[3,2-c]pyridine

(4aR,8aS)-6-benzyl-octahydro-2H-pyrano[3,2-c]pyridine

Cat. No.: B11770201
M. Wt: 231.33 g/mol
InChI Key: KBNSNNVRGZSELJ-CABCVRRESA-N
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Description

(4aR,8aS)-6-benzyl-octahydro-2H-pyrano[3,2-c]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure with a pyrano[3,2-c]pyridine core, which is a fused bicyclic system containing both oxygen and nitrogen atoms. The presence of a benzyl group adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,8aS)-6-benzyl-octahydro-2H-pyrano[3,2-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable pyridine derivative with a benzyl halide in the presence of a base can lead to the formation of the desired compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The process may also involve purification steps such as crystallization or chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(4aR,8aS)-6-benzyl-octahydro-2H-pyrano[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce an alcohol. Substitution reactions can lead to various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

(4aR,8aS)-6-benzyl-octahydro-2H-pyrano[3,2-c]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4aR,8aS)-6-benzyl-octahydro-2H-pyrano[3,2-c]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4aR,8aS)-6-benzyl-octahydro-2H-pyrano[3,2-c]pyridine is unique due to its specific structural features, including the fused pyrano[3,2-c]pyridine core and the presence of a benzyl group.

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

(4aR,8aS)-6-benzyl-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine

InChI

InChI=1S/C15H21NO/c1-2-5-13(6-3-1)11-16-9-8-15-14(12-16)7-4-10-17-15/h1-3,5-6,14-15H,4,7-12H2/t14-,15+/m1/s1

InChI Key

KBNSNNVRGZSELJ-CABCVRRESA-N

Isomeric SMILES

C1C[C@@H]2CN(CC[C@@H]2OC1)CC3=CC=CC=C3

Canonical SMILES

C1CC2CN(CCC2OC1)CC3=CC=CC=C3

Origin of Product

United States

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